molecular formula C12H18NO3+ B1253712 Tyrosine betaine

Tyrosine betaine

Cat. No.: B1253712
M. Wt: 224.28 g/mol
InChI Key: KDVBLCRQNNLSIV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosine betaine is a natural product found in Naucleopsis ternstroemiiflora, Oreina gloriosa, and Maquira coriacea with data available.

Scientific Research Applications

Nanoparticle Synthesis

Tyrosine can be used as a reducing agent under alkaline conditions for synthesizing stable silver nanoparticles, which can be re-dispersed in water. These nanoparticles can form highly ordered linear superstructures, transferable onto suitable supports by the Langmuir-Blodgett technique, and have potential applications in nanotechnology (Selvakannan et al., 2004).

Biosensor Development

The development of an enzyme cascade-triggered colorimetric reaction for detecting tyrosine has been reported. This method can be applied to monitor tyrosinase activity and tyrosinase inhibition assays, demonstrating potential in diagnostic applications (Chen & Yeh, 2020).

Biotechnological Production

Biotechnological methods can produce L-tyrosine from biomass feedstocks under environmentally friendly conditions. Strategies for synthesizing L-tyrosine using biocatalysts have evolved, with recent advances allowing for more targeted genetic manipulations and strain improvements (Lütke-Eversloh et al., 2007).

Metabolism and Catabolism in Plants

In plants, L-Tyrosine (Tyr) serves as a precursor for various specialized metabolites with diverse physiological roles. These metabolites, derived from Tyr, are used in human medicine and nutrition. The biosynthesis and catabolic pathways in plants have been studied to enhance the production of Tyr and its derivatives (Schenck & Maeda, 2018).

Electrochemical Sensors

An electrochemical sensor fabricated with layers of carbon nanotubes and poly(hydroquinone) has been developed for the simultaneous determination of Levodopa, uric acid, tyrosine, and ascorbic acid in biological fluids, demonstrating potential in medical diagnostics and monitoring (Atta et al., 2020).

Properties

Molecular Formula

C12H18NO3+

Molecular Weight

224.28 g/mol

IUPAC Name

[1-carboxy-2-(4-hydroxyphenyl)ethyl]-trimethylazanium

InChI

InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)/p+1

InChI Key

KDVBLCRQNNLSIV-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)O

Synonyms

maokonine
tyrosine betaine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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